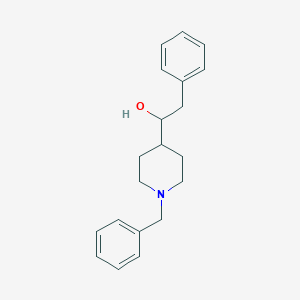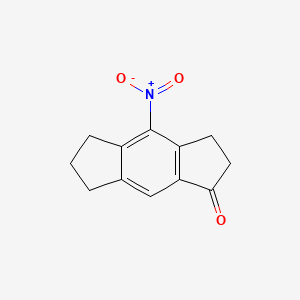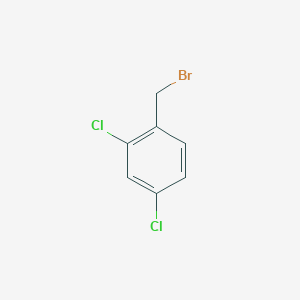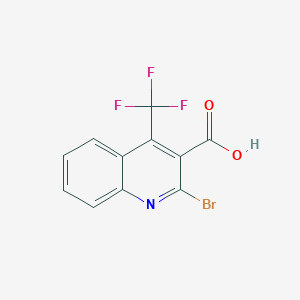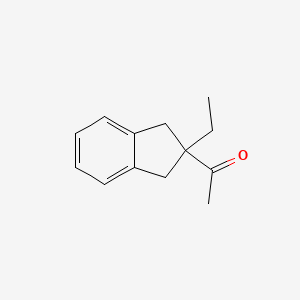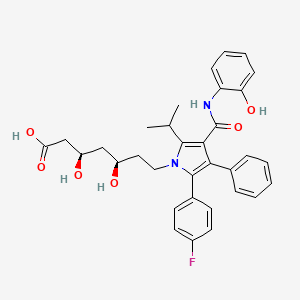
Ortohidroxiatorvastatina
Descripción general
Descripción
o-Hidroxiatorvastatina es un metabolito de la atorvastatina, un medicamento estatina ampliamente utilizado para reducir los niveles de colesterol y prevenir las enfermedades cardiovasculares. La atorvastatina se metaboliza en el hígado por las enzimas del citocromo P450, principalmente CYP3A4, para formar dos metabolitos activos: o-hidroxiatorvastatina y p-hidroxiatorvastatina . Estos metabolitos contribuyen significativamente a la actividad farmacológica general de la atorvastatina al inhibir la enzima HMG-CoA reductasa, que juega un papel crucial en la biosíntesis del colesterol .
Aplicaciones Científicas De Investigación
La o-hidroxiatorvastatina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La o-hidroxiatorvastatina ejerce sus efectos inhibiendo la enzima HMG-CoA reductasa, que es responsable de la conversión de HMG-CoA en mevalonato, un paso clave en la biosíntesis del colesterol . Al inhibir esta enzima, la o-hidroxiatorvastatina reduce la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol de lipoproteínas de baja densidad (LDL) en la sangre . Los objetivos moleculares y las vías implicadas en este mecanismo incluyen la unión de o-hidroxiatorvastatina al sitio activo de la HMG-CoA reductasa, evitando que la enzima catalice la conversión de HMG-CoA en mevalonato .
Compuestos similares:
p-Hidroxiatorvastatina: Otro metabolito activo de la atorvastatina con actividad farmacológica similar.
Lactona de atorvastatina: Un metabolito inactivo formado por la lactonización de la atorvastatina.
Rosuvastatina: Una estatina diferente con un mecanismo de acción similar pero diferentes vías metabólicas.
Singularidad: La o-hidroxiatorvastatina es única debido a su hidroxilación específica en la posición orto, que contribuye a sus propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros metabolitos y estatinas . Su capacidad para eliminar radicales libres e inhibir la oxidación del LDL mejora aún más su potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
Orthohydroxyatorvastatin plays a vital role in biochemical reactions, particularly in the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This compound interacts with various biomolecules, including enzymes and proteins. The primary interaction is with HMG-CoA reductase, where orthohydroxyatorvastatin binds to the active site, inhibiting the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis . Additionally, orthohydroxyatorvastatin may interact with other proteins involved in lipid metabolism, contributing to its lipid-lowering effects.
Cellular Effects
Orthohydroxyatorvastatin exerts several effects on different cell types and cellular processes. In hepatocytes, it reduces cholesterol synthesis by inhibiting HMG-CoA reductase, leading to decreased intracellular cholesterol levels . This reduction triggers an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream. Orthohydroxyatorvastatin also influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to improve endothelial function, stabilize atherosclerotic plaques, and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of orthohydroxyatorvastatin involves competitive inhibition of HMG-CoA reductase. By binding to the enzyme’s active site, orthohydroxyatorvastatin prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates LDL receptors on hepatocytes, promoting the clearance of LDL cholesterol from the blood. Additionally, orthohydroxyatorvastatin may exert pleiotropic effects, such as improving endothelial function and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orthohydroxyatorvastatin can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that orthohydroxyatorvastatin maintains its lipid-lowering effects over extended periods, although the degree of inhibition may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated sustained reductions in cholesterol levels and improvements in endothelial function with continuous administration .
Dosage Effects in Animal Models
The effects of orthohydroxyatorvastatin in animal models vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, orthohydroxyatorvastatin may exhibit toxic effects, including hepatotoxicity and muscle toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but may lead to adverse outcomes .
Metabolic Pathways
Orthohydroxyatorvastatin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism produces both active and inactive metabolites, with orthohydroxyatorvastatin being one of the major active forms. The compound’s metabolic pathways also involve lactonization, where it can be converted to its lactone form, which is less active . These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin.
Transport and Distribution
Orthohydroxyatorvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes via active transport processes . The compound can also interact with transport proteins, such as P-glycoprotein, which may influence its distribution and accumulation in different tissues . The transport and distribution of orthohydroxyatorvastatin are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of orthohydroxyatorvastatin is primarily within the endoplasmic reticulum and cytoplasm of hepatocytes . This localization is essential for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and function within cells . Understanding the subcellular distribution of orthohydroxyatorvastatin provides insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de o-hidroxiatorvastatina implica la hidroxilación de la atorvastatina. Este proceso se lleva a cabo típicamente utilizando enzimas del citocromo P450 in vitro o in vivo.
Métodos de producción industrial: La producción industrial de o-hidroxiatorvastatina sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de biorreactores que contienen microorganismos modificados genéticamente o enzimas aisladas que pueden catalizar eficientemente la reacción de hidroxilación. El producto se purifica posteriormente mediante técnicas cromatográficas para obtener o-hidroxiatorvastatina de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La o-hidroxiatorvastatina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y excreción del cuerpo .
Reactivos y condiciones comunes:
Oxidación: La o-hidroxiatorvastatina se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de o-hidroxiatorvastatina, que se metabolizan y excretan posteriormente del cuerpo .
Comparación Con Compuestos Similares
p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.
Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.
Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.
Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .
Propiedades
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPKFICAYVHHM-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-86-4 | |
| Record name | Orthohydroxyatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORTHOHYDROXYATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of orthohydroxyatorvastatin?
A2: Studies show that orthohydroxyatorvastatin exhibits favorable pharmacokinetic properties. In a study on cockatiels, after a single oral dose of atorvastatin, orthohydroxyatorvastatin reached its maximum plasma concentration (Cmax) of 68.8 ng/mL within 3 hours (tmax) and displayed a terminal half-life of 4.6 hours. [] In humans, population pharmacokinetic modeling revealed that the clearance of orthohydroxyatorvastatin, similar to atorvastatin, is influenced by body weight, aligning with observations in adults. []
Q2: Are there analytical methods available to specifically quantify orthohydroxyatorvastatin in biological samples?
A3: Yes, several analytical methods have been developed for accurate and sensitive quantification of orthohydroxyatorvastatin in biological samples like plasma. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Researchers have utilized techniques such as solid-phase extraction for sample preparation to isolate the analyte of interest. [] These methods enable the study of orthohydroxyatorvastatin's pharmacokinetic properties and its role in atorvastatin's overall therapeutic effect.
Q3: How does the structure of orthohydroxyatorvastatin compare to atorvastatin, and what is its molecular formula and weight?
A4: Orthohydroxyatorvastatin is a metabolite of atorvastatin, meaning it is formed from atorvastatin within the body, primarily via cytochrome P450 enzymes, especially CYP3A4. While the provided research articles don't delve into the detailed structural comparison, orthohydroxyatorvastatin is characterized by the addition of a hydroxyl group (-OH) to the atorvastatin molecule. [] Although the articles don't explicitly state the molecular formula and weight of orthohydroxyatorvastatin, they mention the mass-to-charge ratio (m/z) used for its detection in mass spectrometry, indicating a molecular ion with m/z 575. [, ]
Q4: What is the significance of studying orthohydroxyatorvastatin alongside atorvastatin?
A5: As a major active metabolite of atorvastatin, understanding the pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin is crucial for comprehending the overall therapeutic effect of atorvastatin. [, ] Studying orthohydroxyatorvastatin can provide valuable insights into potential drug-drug interactions, individual variability in response to atorvastatin treatment, and potential long-term effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



